molecular formula C5H13IN4 B6188605 (2-azidoethyl)trimethylazanium iodide CAS No. 1206487-59-3

(2-azidoethyl)trimethylazanium iodide

Cat. No.: B6188605
CAS No.: 1206487-59-3
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-azidoethyl)trimethylazanium iodide: is a chemical compound with the molecular formula C5H13IN4 and a molecular weight of 256.09 g/mol . It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a trimethylazanium group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of (2-azidoethyl)trimethylazanium iodide typically involves the reaction of (2-iodoethyl)trimethylammonium iodide with sodium azide in an appropriate solvent . The reaction conditions usually include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-azidoethyl)trimethylazanium iodide: undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).

    Cycloaddition Reagents: Alkynes and copper(I) catalysts for click chemistry.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-azidoethyl)trimethylazanium iodide: has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-azidoethyl)trimethylazanium iodide exerts its effects is primarily through its reactive azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

(2-azidoethyl)trimethylazanium iodide: can be compared with other azido-containing compounds, such as:

  • (2-azidoethyl)trimethylammonium chloride
  • (2-azidoethyl)trimethylammonium bromide
  • (2-azidoethyl)trimethylammonium sulfate

These compounds share similar structures but differ in their counterions (chloride, bromide, sulfate). The uniqueness of This compound lies in its iodide counterion, which can influence its solubility, reactivity, and overall properties.

Properties

CAS No.

1206487-59-3

Molecular Formula

C5H13IN4

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.